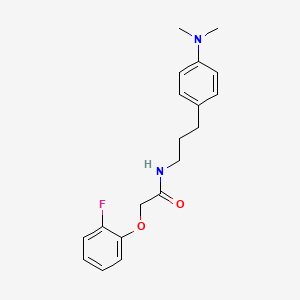

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-22(2)16-11-9-15(10-12-16)6-5-13-21-19(23)14-24-18-8-4-3-7-17(18)20/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHSLCHAVHWZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-(dimethylamino)phenylpropylamine through a series of reactions involving the reduction of nitro compounds and subsequent alkylation. The next step involves the formation of the 2-(2-fluorophenoxy)acetyl chloride, which is then reacted with the amine intermediate to form the final product under controlled conditions, such as low temperature and the presence of a base to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted phenoxyacetamides.

Scientific Research Applications

The compound N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide is of significant interest in various scientific and medical fields due to its potential applications. This article will explore its applications, focusing on medicinal chemistry, pharmacology, and its role in drug development.

Antidepressant Activity

Research indicates that compounds with similar structures to this compound exhibit antidepressant properties. The presence of the dimethylamino group is often associated with enhanced serotonin reuptake inhibition, which is a common mechanism in many antidepressants. Studies have shown that modifications to the phenyl ring can lead to variations in potency and selectivity for serotonin transporters (SERT) .

Antineoplastic Properties

Compounds that contain similar functional groups have been investigated for their anticancer activities. The fluorophenoxy group may contribute to increased lipophilicity, enhancing the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells. Preliminary studies suggest that derivatives of this compound could be explored for their potential as chemotherapeutic agents .

Analgesic Effects

The analgesic properties of related compounds have been documented, suggesting that this compound may also exhibit pain-relieving effects. The mechanism might involve modulation of neurotransmitter systems involved in pain perception, particularly through interactions with opioid receptors .

Toxicological Evaluations

Toxicological studies are crucial for assessing the safety profile of new compounds. Research has indicated that while many derivatives show promise, they must be evaluated for potential toxicity, particularly concerning their effects on liver enzymes and potential for causing phospholipidosis .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing analogs of this compound demonstrated that modifications to the side chains significantly affected biological activity. The synthesized derivatives were tested for their ability to inhibit SERT and showed varying degrees of effectiveness depending on structural changes .

Case Study 2: Clinical Implications

In clinical trials involving similar compounds, researchers observed notable improvements in depressive symptoms among participants treated with SERT inhibitors. These findings support further investigation into the therapeutic potential of this compound as a novel antidepressant .

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound A : N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide

- Key Differences: Substituent: 4-fluorophenyl (directly attached to acetamide) vs. 2-fluorophenoxy (ether-linked). This may alter bioavailability and metabolic stability .

Compound B : 2-Chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]acetamide

- Key Differences: Substituents: Chloroacetamide, branched propyl chain with isopropyloxy-phenyl. The branched chain may reduce solubility (predicted density: 1.129 g/cm³) compared to the target compound’s linear propyl chain .

Compound C : N-[3-(Dimethylamino)propyl]-2-(8-quinolinyloxy)acetamide

- Key Differences: Substituent: Quinolinyloxy (aromatic heterocycle) vs. 2-fluorophenoxy.

Physicochemical Properties

Key Structural Insights

- Chain Length: The propyl linker between dimethylamino-phenyl and acetamide balances flexibility and rigidity, optimizing interactions with hydrophobic pockets in proteins.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a dimethylamino group, a fluorophenoxy moiety, and an acetamide structure. Its molecular weight is approximately 284.35 g/mol.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown potent inhibition of acetylcholinesterase (AChE), with IC50 values as low as 20 nM . This suggests potential applicability in cognitive enhancement therapies.

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |

|---|---|---|---|

| Reference Drug (Donepezil) | 6 | 365 | - |

| Tested Compound | 20 | Not specified | High |

3. Antioxidant Activity

In addition to its antimicrobial and cholinesterase inhibitory activities, the compound may possess antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell death.

- Cholinesterase Inhibition : It competes with acetylcholine for binding at the active site of AChE, thereby increasing acetylcholine levels in the synaptic cleft and enhancing neurotransmission.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- A study involving a series of dimethylaminophenyl derivatives demonstrated significant improvements in cognitive function among Alzheimer’s patients when administered as part of a combination therapy .

- Another investigation reported that certain derivatives exhibited substantial antibacterial effects against resistant strains, suggesting their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction optimization strategies are recommended for synthesizing N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include preparing the fluorophenoxy intermediate via nucleophilic aromatic substitution, followed by coupling with the dimethylaminophenylpropyl moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to enhance yield. For example, using polar aprotic solvents like DMF can improve acylation efficiency. Post-synthesis purification via column chromatography or recrystallization is critical, with purity confirmed by HPLC (>95%) and NMR .

Q. Which spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is indispensable for confirming bond connectivity and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). Cross-referencing spectral data with structurally similar acetamide derivatives (e.g., fluorophenyl analogs) can resolve ambiguities .

Q. What are the best practices for ensuring compound purity during synthesis?

- Methodological Answer : Implement real-time monitoring via thin-layer chromatography (TLC) to track reaction progress. Use gradient elution in HPLC for precise separation of byproducts. Recrystallization in solvents like ethanol/water mixtures can improve crystalline purity. Purity thresholds (e.g., ≥95%) should align with bioassay requirements to avoid interference from impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying fluorophenoxy substituents or alkyl chain length). Test these analogs in bioassays (e.g., antimicrobial MIC assays or cancer cell line viability screens). Pair experimental results with computational docking studies to identify critical binding interactions (e.g., hydrogen bonding with the fluorophenyl group). For example, replacing the dimethylamino group with a morpholine moiety may improve solubility and target affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Validate computational models (e.g., molecular dynamics simulations) using experimental data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For instance, if simulations predict high binding affinity but assays show low activity, re-evaluate solvent effects or protein flexibility in docking models. Iterative refinement using ICReDD’s quantum chemical calculations and experimental feedback loops can reconcile discrepancies .

Q. How can researchers elucidate the compound’s mechanism of action against specific biological targets?

- Methodological Answer : Employ target-specific assays such as enzyme inhibition kinetics (e.g., IC50 determination for kinase targets) or cellular uptake studies using fluorescently tagged analogs. Structural biology techniques like X-ray crystallography or cryo-EM can reveal binding modes. For example, if the compound shows anticancer activity, screen it against a panel of cancer cell lines with varying receptor tyrosine kinase (RTK) expression to identify primary targets .

Q. How can in silico methods optimize pharmacokinetic properties like bioavailability or metabolic stability?

- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME) to model logP, solubility, and cytochrome P450 interactions. Experimentally validate predictions via hepatic microsomal stability assays or Caco-2 cell permeability tests. For instance, introducing a methyl group to reduce CYP3A4-mediated metabolism could extend half-life, as seen in related acetamide derivatives .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) can assess significance between analogs. For high-throughput screens, apply Z’-factor analysis to validate assay robustness. Tools like GraphPad Prism or R packages (e.g.,

drc) are suitable for dose-response modeling .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer : Standardize reaction protocols using design of experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, temperature). Implement quality control (QC) checkpoints with NMR and HPLC for each batch. Statistical process control (SPC) charts can monitor yield consistency and flag deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.